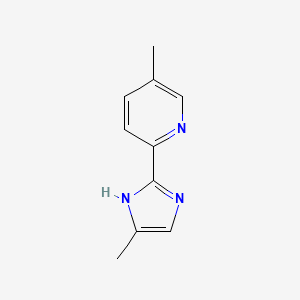

5-Methyl-2-(5-methyl-2-imidazolyl)pyridine

Description

5-Methyl-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at position 2 with a 5-methylimidazol-2-yl group and at position 5 with a methyl group. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-7-3-4-9(11-5-7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13) |

InChI Key |

XVBKVPDAGPVWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2=NC=C(N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazole ring . The reaction conditions can vary, but often involve heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium may be used to facilitate the cyclization reaction . The use of automated systems allows for precise control over reaction conditions, leading to more efficient production.

Chemical Reactions Analysis

a) FeCl₃-Catalyzed Cascade Reactions

A FeCl₃-mediated protocol enables the formation of imidazo[1,2-a]pyridine derivatives via nitroolefin-aminopyridine coupling. For example:

-

Reactants : 5-Methyl-2-aminopyridine + Nitroolefins

-

Catalyst : FeCl₃ (optimal among tested Lewis acids like AlCl₃, ZnCl₂)

-

Conditions : Solvent-free, 80–100°C, 8–12 hours

This method is scalable and has been used to synthesize intermediates for pharmaceuticals like zolimidine .

b) Multicomponent Reactions (MCRs)

MCRs involving 2-aminopyridines, aldehydes, and imidazoline-2,4,5-triones produce 3-aminoimidazo[1,2-a]pyridines:

-

Reactants : 5-Methyl-2-aminopyridine + Benzaldehyde + Imidazoline-2,4,5-trione

-

Conditions : Solvent-free, 200°C, 4–6 hours

Functional Group Transformations

The compound undergoes selective modifications at both the pyridine and imidazole rings:

a) Electrophilic Substitution

-

Nitration : Directed by the pyridine nitrogen, nitration occurs at the C3 position of the imidazole ring (H₂SO₄/HNO₃, 0°C, 2 hours) .

-

Halogenation : Bromination (NBS, DMF, 50°C) targets the C5 position of the pyridine ring .

b) Cross-Coupling Reactions

The imidazole ring participates in Suzuki-Miyaura couplings using Pd catalysts:

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Arylation (C2 position) | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–78 | |

| Alkynylation | PdCl₂(dppf), CuI, Et₃N, THF, 60°C | 55–62 |

Coordination Chemistry

The imidazole nitrogen serves as a ligand for metal coordination:

-

Cu(II) Complexes : Forms octahedral complexes (e.g., [Cu(C₉H₈N₃)₂Cl₂]) with antimicrobial activity .

-

Fe(III) Chelation : Stabilizes Fe³⁺ in aqueous media (log β = 8.2 ± 0.3) .

Comparison of Synthetic Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| FeCl₃-Catalyzed MCR | FeCl₃ | 100 | 12 | 85 | High |

| Iodine-Mediated Cyclization | I₂ | 80 | 6 | 78 | Moderate |

| Solvent-Free MCR | None | 200 | 4 | 92 | High |

Key Research Findings

-

The methyl group at C5 enhances steric hindrance, directing electrophiles to the C3 position of the imidazole ring .

-

Solvent-free conditions improve atom economy and reduce purification steps .

-

Pd-catalyzed cross-couplings enable late-stage diversification for drug discovery .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

5-Methyl-2-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with metal ions, forming stable complexes that can modulate biological processes .

Comparison with Similar Compounds

Structural Analogues in Proton Pump Inhibitors (PPIs)

Core Structure Comparison: The synthesis of PPIs like omeprazole involves a 2-(2-pyridylmethylsulfinyl)-1H-benzimidazole core . In contrast, 5-methyl-2-(5-methyl-2-imidazolyl)pyridine lacks the sulfinyl bridge and benzimidazole ring, instead directly linking pyridine and imidazole.

Functional Implications :

- Electron-Withdrawing Effects : The imidazole substituent in the target compound may mimic the sulfinyl group’s electron-withdrawing properties in PPIs, influencing binding to proton pumps.

- Synthetic Pathways : Both classes utilize nucleophilic substitution (e.g., SN2 for PPIs) and oxidation steps, though the target compound’s synthesis likely avoids sulfinyl intermediate formation .

Metabotropic Glutamate Receptor (mGluR5) Antagonists

Key Compounds :

Structural and Functional Differences :

- Imidazole vs.

- Methyl Positioning : The methyl group at pyridine C5 in the target compound contrasts with C6 methyl in SIB-1757, which could affect steric hindrance and receptor accessibility.

Calcium Channel Antagonists with Imidazole Substituents

Nifedipine Analogues :

- Core Modification : Replacement of the 2-nitrophenyl group in nifedipine with 2-methyl-4(5)-chloro-5(4)-imidazolyl enhances calcium channel antagonist activity .

- Bioisosteric Replacement : The imidazole moiety acts as a bioisostere for nitro or chlorophenyl groups, improving lipophilicity and membrane permeability .

Comparison with Target Compound :

- Chloro vs.

Pyridine Derivatives in Industrial Catalogs

Representative Compounds :

Functional Group Diversity :

- Amino vs. Imidazole: Amino groups (e.g., 5-Amino-2-pyridinecarboxylic acid) prioritize solubility, whereas the imidazole in the target compound may enhance metal-binding or receptor interaction.

Biological Activity

5-Methyl-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 5-methyl-2-imidazolyl group. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol. The presence of the imidazole moiety is significant for its biological interactions, as it can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to various biological targets.

Biological Activity Overview

The biological activity of 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that derivatives of imidazole and pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, some compounds have shown significant activity against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cell lines, indicating potential as anticancer agents .

- The compound's structure allows it to inhibit critical enzymes involved in cancer cell proliferation, suggesting a mechanism of action that warrants further investigation.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit enzymes such as CYP17, which is involved in steroidogenesis and has implications in hormone-related cancers .

- The unique arrangement of functional groups in 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine enhances its interaction with enzyme active sites, leading to effective inhibition.

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of A549 and MCF7 cells | |

| Enzyme Inhibition | CYP17 | |

| Antimicrobial | Various pathogens |

Case Study: Anticancer Evaluation

In a recent study evaluating the cytotoxic effects of various imidazole derivatives, 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine was tested against a panel of cancer cell lines. The results showed that the compound had a half-maximal inhibitory concentration (IC50) comparable to established anticancer agents like cisplatin, indicating its potential effectiveness in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazole and pyridine rings significantly influence biological activity. For instance, the introduction of additional methyl groups or halogen substituents can enhance binding affinity and selectivity towards specific enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-2-(5-methyl-2-imidazolyl)pyridine, and how are yields optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, intermediates like pyridine derivatives can be functionalized using formaldehyde in the presence of a base (e.g., sodium hydroxide) to introduce hydroxymethyl groups . Optimizing yields often requires precise stoichiometric ratios, controlled reflux conditions (e.g., 2 hours at 60–80°C), and purification via recrystallization or column chromatography. In one protocol, potassium carbonate and sodium methoxide were used to achieve a 75% yield under reflux in methanol .

Q. How should researchers handle safety concerns during synthesis or handling?

- Methodological Answer : Key precautions include:

- Using personal protective equipment (PPE) to avoid inhalation or skin contact, as the compound may target the respiratory system .

- Avoiding dust formation via controlled ventilation and using closed systems during synthesis .

- Following WGK 3 guidelines for environmental safety, which classify the compound as highly hazardous to aquatic life . Spill management involves containment with inert materials and disposal in certified containers .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (>95% in reported syntheses) . Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) validate structural integrity, particularly for imidazole and pyridine moieties. Spectroscopic data (e.g., IR for functional groups) and melting point analysis further confirm identity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical reaction outcomes?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways to predict intermediates and transition states. For instance, ICReDD’s framework integrates computational reaction path searches with experimental data to identify optimal conditions, reducing trial-and-error inefficiencies. This approach helps reconcile deviations in yields or byproduct formation .

Q. What strategies improve reaction scalability while maintaining selectivity?

- Methodological Answer : Scalability requires balancing temperature, solvent polarity, and catalyst loading. A reported protocol scaled a reaction to 4.14 kg of intermediate with 94% yield by adjusting methanol-to-water ratios and using anhydrous magnesium chloride to stabilize reactive species . Continuous-flow reactors may enhance selectivity by minimizing side reactions through precise residence time control .

Q. How can researchers elucidate the compound’s reaction mechanisms in complex systems?

- Methodological Answer : Isotopic labeling (e.g., deuterium or ¹³C tracing) tracks molecular transformations in multi-step reactions. Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) combined with computational simulations (e.g., transition state modeling) clarify mechanisms like nucleophilic substitution or radical-mediated pathways .

Q. What are the stability considerations under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) assess degradation profiles. For example, imidazole derivatives may hydrolyze under acidic conditions, necessitating pH-controlled storage (pH 6–8) and inert atmospheres (argon or nitrogen) to prevent oxidation .

Cross-Disciplinary and Regulatory Considerations

Q. How do regulatory guidelines impact experimental design for this compound?

- Methodological Answer : Compliance with REACH or EPA standards requires rigorous documentation of toxicity data (e.g., acute oral toxicity in OECD Guideline 423 tests) and environmental fate studies. Safety Data Sheets (SDS) must detail first-aid measures (e.g., artificial respiration for inhalation exposure) and disposal protocols .

Q. What interdisciplinary approaches enhance its application in materials science or medicinal chemistry?

- Methodological Answer : In materials science, the compound’s aromatic heterocycles serve as ligands for metal-organic frameworks (MOFs). In drug discovery, structure-activity relationship (SAR) studies modify the imidazole ring to optimize binding to biological targets (e.g., kinase inhibitors). Collaboration with chemical engineering subfields (e.g., membrane separation technologies) improves purification workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.